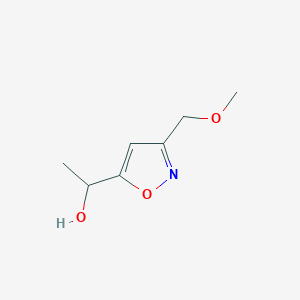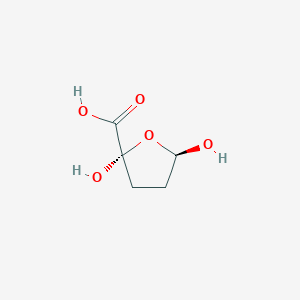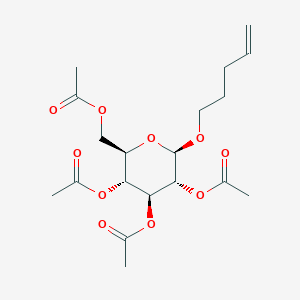
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a notable biomedical compound with immense promise in research related to various ailments such as malignant tumors and inflammatory processes. This compound belongs to the category of carbohydrates, specifically monosaccharides, and has the molecular formula C19H28O10 with a molecular weight of 416.42 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside typically involves the acetylation of glucose derivativesThe reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the final product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted glucopyranosides.
Aplicaciones Científicas De Investigación
4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in carbohydrate metabolism and signal transduction pathways. Its acetyl groups play a crucial role in its bioactivity, influencing its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
- 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose
- 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranose
Comparison: 4-Penten-1-yl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is unique due to the presence of the pentenyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other acetylated glucopyranosides, which may lack the pentenyl group and thus exhibit different biological activities and applications.
Propiedades
Fórmula molecular |
C19H28O10 |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-pent-4-enoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H28O10/c1-6-7-8-9-24-19-18(28-14(5)23)17(27-13(4)22)16(26-12(3)21)15(29-19)10-25-11(2)20/h6,15-19H,1,7-10H2,2-5H3/t15-,16-,17+,18-,19-/m1/s1 |
Clave InChI |
RUZLEKUIXNODKZ-UJWQCDCRSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OCCCC=C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



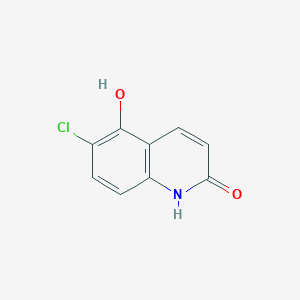
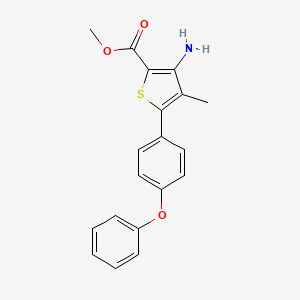
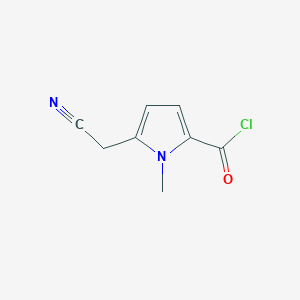
![2-Chloro-6-iodobenzo[d]oxazole](/img/structure/B12868056.png)
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12868065.png)
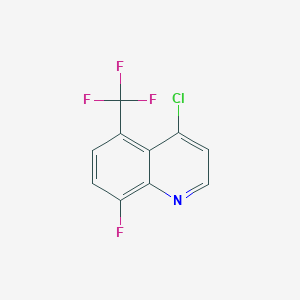

![7-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B12868085.png)
